molecular formula C17H15NO3 B5770661 2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione

2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B5770661
M. Wt: 281.30 g/mol
InChI Key: ZEWFZUQZAKSPPP-UHFFFAOYSA-N
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Description

2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound consists of an isoindole-1,3-dione core with a 2-methylphenoxyethyl substituent at the 2-position.

Preparation Methods

The synthesis of 2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation of phthalic anhydride with 2-(2-methylphenoxy)ethylamine under acidic conditions. The reaction typically proceeds through the formation of an intermediate amide, which then cyclizes to form the isoindole-1,3-dione core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused ring systems with potential biological activity.

Scientific Research Applications

2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities,

Properties

IUPAC Name

2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-16(19)13-7-3-4-8-14(13)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWFZUQZAKSPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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